N-(5-hydroxy-3-phenylpentyl)cyclopropanecarboxamide
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Overview
Description
N-(5-hydroxy-3-phenylpentyl)cyclopropanecarboxamide is a synthetic organic compound that features a cyclopropane ring, a hydroxy group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-phenylpentyl)cyclopropanecarboxamide typically involves the formation of the cyclopropane ring followed by the introduction of the hydroxy and phenyl groups. One common method is the cyclopropanation of an appropriate alkene using a carbenoid reagent, such as diazomethane or a Simmons-Smith reagent. The reaction conditions often require a catalyst, such as a transition metal complex, and are carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of robust catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-hydroxy-3-phenylpentyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(5-hydroxy-3-phenylpentyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-hydroxy-3-phenylpentyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can act as a rigid scaffold that positions the hydroxy and phenyl groups in a specific orientation, allowing for selective binding to target molecules. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Hydroxyphenyl)cyclopropanecarboxamide
- N-(5-hydroxy-3-phenylpentyl)cyclobutanecarboxamide
Uniqueness
N-(5-hydroxy-3-phenylpentyl)cyclopropanecarboxamide is unique due to the presence of both a cyclopropane ring and a hydroxy group on the same molecule. This combination of structural features can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(5-hydroxy-3-phenylpentyl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c17-11-9-13(12-4-2-1-3-5-12)8-10-16-15(18)14-6-7-14/h1-5,13-14,17H,6-11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTOKQOSJWJEQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCC(CCO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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